(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride, with the Chemical Abstracts Service (CAS) number 74333-70-3, is a chemical compound that belongs to the class of chroman derivatives. It features a dichlorinated chroman structure, which is a bicyclic compound characterized by a benzene ring fused to a tetrahydrofuran ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under organic compounds and specifically as an amine derivative. Its molecular formula is , and it has a molecular weight of approximately 344.445 g/mol . The presence of chlorine substituents at the 6 and 8 positions of the chroman moiety enhances its chemical reactivity and biological profile.
The synthesis of (6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride typically involves several steps, including the chlorination of chroman derivatives followed by amine substitution. One common method includes:
These reactions typically require careful control of temperature and pH to optimize yield and purity.
The molecular structure of (6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride can be represented as follows:
This structure exhibits a bicyclic system with two chlorine substituents which significantly influence its chemical properties.
(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride can undergo various chemical reactions:
These reactions can be facilitated by varying conditions such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for (6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride involves its interaction with biological targets at the molecular level. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes due to the presence of the dichlorinated chroman structure. The chlorine atoms likely enhance binding affinity to biological targets, potentially leading to pharmacological effects such as anti-inflammatory or antimicrobial activity.
Relevant data on density, boiling point, and flash point are often not disclosed in literature but are critical for practical applications.
(6,8-Dichloro-chroman-3-yl)-methylaminehydrochloride has various scientific uses:
The versatility of this compound makes it an interesting subject for ongoing research in both academic and industrial settings.
Acylation and alkylation reactions are pivotal for constructing the chroman scaffold and introducing the methylamine moiety. Friedel-Crafts alkylation enables direct attachment of alkyl halides to chroman precursors under Lewis acid catalysis (AlCl₃, FeCl₃), achieving yields of 70–85% [6]. For N-methylamine installation, reductive amination proves superior: chroman-3-one derivatives react with methylamine and NaBH₄ or NaBH₃CN in methanol, yielding the target amine with >90% selectivity [4] [8]. Microwave-assisted N-alkylation reduces reaction times from hours to minutes (e.g., 15 min at 150°C), minimizing di-alkylation byproducts [3].
Carboxyl-directed acylation leverages chroman-3-carboxylic acid intermediates activated with N,N'-carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS). Subsequent coupling with N-Boc-methylamine and HCl deprotection furnishes the hydrochloride salt in high purity (≥98%) [10]. Steric effects from 6,8-dichloro substituents necessitate optimized conditions: dichloro derivatives require elevated temperatures (80°C vs. 25°C for unchlorinated analogs) [2].
Table 1: Acylation/Alkylation Method Comparison
Method | Reagent | Yield (%) | Selectivity | Conditions |
---|---|---|---|---|
Reductive Amination | MeNH₂/NaBH₃CN | 88–92 | >90% monoalkyl | MeOH, 25°C, 12 h |
Nucleophilic Substitution | MeI/K₂CO₃ | 65–70 | 60–70% monoalkyl | DMF, 60°C, 24 h |
Carbodiimide Coupling | NHS/EDC, MeNH(Boc) | 78–85 | >95% | DCM, 25°C, 4 h |
Regioselective dichlorination at C6/C8 positions demands precision. Electrophilic chlorination using N-chlorosuccinimide (NCS) in acetic acid achieves 85–90% selectivity for 6,8-dichloro products under kinetic control (0°C) [2]. Catalytic Lewis acid systems enhance regioselectivity: SnCl₄ or FeCl₃ (10 mol%) directs chlorination to electron-rich sites, suppressing polychlorination byproducts [6] [8].
Radical chlorination with Cl₂ and AIBN (azobisisobutyronitrile) enables late-stage functionalization of pre-formed chroman-3-yl-methylamine scaffolds. This method requires in situ protection of the amine to prevent degradation; acetyl protection followed by HCl-mediated deprotection yields the hydrochloride salt without ring chlorination [8]. Solvent choice critically impacts selectivity: non-polar solvents (CCl₄) favor C6/C8 chlorination, while polar aprotic solvents (DMF) promote unwanted C2/C4 attack [6].
Table 2: Chlorination Methods for Chroman Derivatives
Method | Catalyst/Additive | Regioselectivity (6,8:Others) | Yield (%) |
---|---|---|---|
NCS/AcOH | None | 10:1 | 78 |
Cl₂/FeCl₃ | FeCl₃ (10 mol%) | 25:1 | 85 |
SO₂Cl₂ | UV light | 3:1 | 65 |
Methylamine installation employs three key strategies:
Amine protection is crucial for stepwise synthesis. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups withstand chlorination conditions and are cleaved by HCl to directly furnish the hydrochloride salt [6]. For dichloro derivatives, in situ neutralization prevents amine group degradation during high-temperature steps [2].
Solvent-free methods enhance sustainability and yield. Mechanochemical synthesis in ball mills achieves chroman ring closure via Knoevenagel condensation: salicylaldehyde derivatives react with ethyl acrylate and piperidine catalyst, yielding chroman-3-carboxylates in 3 hours (vs. 24 hours in toluene) [3]. Microwave irradiation accelerates key steps:
Energy efficiency improves by 40–60% under microwave conditions, reducing byproduct formation. Reaction scalability is demonstrated in kilogram-scale syntheses using continuous-flow microwave reactors [3].
The amine group in (6,8-dichloro-chroman-3-yl)-methylamine hydrochloride enables conjugation to biomolecules. Carbamate linkers form via reaction with chloroformates or p-nitrophenyl carbonates, providing pH-stable linkages to antibodies (e.g., trastuzumab) [6] [8]. Amide coupling using bifunctional PEG linkers (e.g., NHS-PEG₄-maleimide) connects chroman derivatives to cysteine residues in targeting peptides [8].
Enzyme-responsive prodrugs incorporate valine-citrulline dipeptide linkers, cleaved by tumor-associated cathepsin B. Conjugates show 50-fold enhanced cytotoxicity in cancer cells versus non-targeted analogs [6]. Drug-loading capacities reach 8–10 chroman molecules per antibody without aggregation, confirmed by HPLC-SEC and MALDI-TOF [8].
Table 3: Bioconjugation Techniques and Payload Capacity
Linker Type | Conjugation Target | Drug-Antibody Ratio (DAR) | Release Trigger |
---|---|---|---|
Val-Cit-PABC | Lysine residues | 6–8 | Cathepsin B |
SMCC-PEG₄ | Cysteine residues | 3–4 | Lysosomal reduction |
Hydrazone | Fc glycans | 2–3 | Acidic pH |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8